Memantine N-beta-D-Glucuronide
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Overview
Description
Memantine N-beta-D-Glucuronide is a metabolite of memantine, a medication primarily used to treat moderate-to-severe Alzheimer’s disease. Memantine itself is an N-methyl-D-aspartate (NMDA) receptor antagonist that helps to moderate the neurotoxicity associated with Alzheimer’s and other neurodegenerative diseases . The glucuronide conjugate form, this compound, is formed through the process of glucuronidation, which enhances the solubility and excretion of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Memantine N-beta-D-Glucuronide involves the glucuronidation of memantine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, often in an aqueous buffer at a physiological pH .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The product is then purified using chromatographic techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Memantine N-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of the parent compound, memantine .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes in an aqueous buffer.
Major Products:
Hydrolysis: Memantine
Conjugation: this compound
Scientific Research Applications
Memantine N-beta-D-Glucuronide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of Memantine N-beta-D-Glucuronide is closely related to that of memantine. Memantine acts as an uncompetitive antagonist of NMDA receptors, preventing excessive activation by glutamate and thereby reducing neuronal excitotoxicity . The glucuronide conjugate form enhances the solubility and excretion of memantine, facilitating its removal from the body and reducing potential toxicity .
Comparison with Similar Compounds
Memantine: The parent compound, used to treat Alzheimer’s disease.
6-Hydroxy Memantine: A hydroxylated metabolite of memantine with minimal NMDA receptor antagonist activity.
1-Nitroso-Deaminated Memantine: Another metabolite with reduced activity compared to memantine.
Uniqueness: Memantine N-beta-D-Glucuronide is unique in its enhanced solubility and excretion properties, which are not observed in the parent compound or other metabolites. This makes it particularly valuable in studying the pharmacokinetics and metabolism of memantine .
Properties
Molecular Formula |
C18H29NO6 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5R)-3,5-dimethyl-1-adamantyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H29NO6/c1-16-3-9-4-17(2,6-16)8-18(5-9,7-16)19-14-12(22)10(20)11(21)13(25-14)15(23)24/h9-14,19-22H,3-8H2,1-2H3,(H,23,24)/t9?,10-,11-,12+,13-,14+,16+,17+,18?/m0/s1 |
InChI Key |
HYFLKMZNQYTCMY-OXJQGVFDSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@](C1)(CC(C3)(C2)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Origin of Product |
United States |
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